molecular formula C14H10N2O3 B11860677 3-(4-Nitrophenyl)indolin-2-one

3-(4-Nitrophenyl)indolin-2-one

Cat. No.: B11860677
M. Wt: 254.24 g/mol
InChI Key: VPKORSVNLUCZHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Nitrophenyl)indolin-2-one is a chemical compound that belongs to the indolin-2-one family. This compound is characterized by the presence of a nitrophenyl group attached to the indolin-2-one core. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)indolin-2-one typically involves the reaction of isatin with 4-nitroaniline under specific conditions. One common method is the condensation reaction, where isatin and 4-nitroaniline are heated together in the presence of a suitable catalyst, such as acetic acid, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)indolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)indolin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Nitrophenyl)indolin-2-one is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group enhances the compound’s reactivity and its potential to interact with biological targets, making it a valuable compound for research and development .

Biological Activity

3-(4-Nitrophenyl)indolin-2-one is a compound of significant interest in medicinal chemistry due to its unique structure and promising biological activities. This compound belongs to the indolinone family, characterized by an indoline core and a nitrophenyl substituent, which enhances its electrophilic properties. Research has highlighted its potential in various therapeutic areas, particularly in oncology and inflammation.

Chemical Structure

The structural formula of this compound can be represented as follows:

C15H12N2O2\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}_2

This compound features an indole framework with a nitro group at the 4-position of the phenyl ring, which is crucial for its biological activity.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound and its derivatives.

  • Cell Proliferation Inhibition : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). For instance, derivatives have shown IC50 values ranging from 1.26 to 18.42 μM against MCF7 cells, indicating potent antiproliferative effects .
  • Mechanism of Action : Molecular docking studies suggest that this compound interacts with specific biological targets through hydrogen bonding and hydrophobic interactions, mimicking known inhibitors . This interaction is essential for its anticancer efficacy.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. The presence of the nitro group is believed to enhance its ability to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with other structurally similar compounds. The following table summarizes some related compounds and their notable activities:

Compound NameStructure TypeNotable Activity
3-(4-Chlorophenyl)indolin-2-oneIndolinone derivativeAnticancer activity against MCF7 cells
1H-Indole-3-carboxylic acidIndole derivativeAnti-inflammatory properties
3-(Phenyl)indolin-2-oneIndolinone derivativeAntimicrobial activity

This comparison highlights the unique position of this compound within the indolinone family due to its enhanced electrophilic character conferred by the nitro group .

Case Studies and Research Findings

Several case studies have illustrated the therapeutic potential of this compound:

  • Anticancer Efficacy : A study conducted by Princiotto et al. demonstrated that derivatives of indolinones, including this compound, exhibited significant selectivity against cancer cell lines with minimal toxicity towards normal cells .
  • Molecular Docking Studies : Research utilizing molecular docking techniques has shown that this compound can effectively bind to targets involved in cancer progression, providing insights into its mechanism of action .
  • Antimicrobial Activity : While primarily studied for anticancer effects, some derivatives have also shown moderate antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating a broader spectrum of biological activity .

Properties

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

3-(4-nitrophenyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C14H10N2O3/c17-14-13(11-3-1-2-4-12(11)15-14)9-5-7-10(8-6-9)16(18)19/h1-8,13H,(H,15,17)

InChI Key

VPKORSVNLUCZHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.